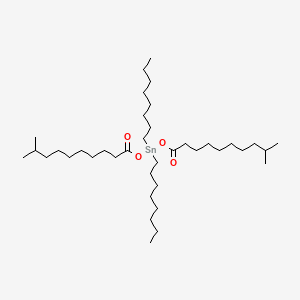
Bis(isoundecanoyloxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isoundecanoyloxy)dioctylstannane is an organotin compound with the chemical formula C38H76O4Sn. It is known for its applications in various fields, including industrial and scientific research. This compound is characterized by its unique structure, which includes tin (Sn) bonded to organic groups, making it a versatile chemical in different reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(isoundecanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isoundecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Isoundecanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(isoundecanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Bis(isoundecanoyloxy)dioctylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which bis(isoundecanoyloxy)dioctylstannane exerts its effects involves its interaction with molecular targets and pathways. The tin center in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it effective in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Bis(triphenylphosphine)iminium chloride
Uniqueness
Bis(isoundecanoyloxy)dioctylstannane is unique due to its specific organic groups attached to the tin center, which confer distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it particularly valuable in specialized applications where specific properties are required .
Properties
CAS No. |
93893-97-1 |
|---|---|
Molecular Formula |
C38H76O4Sn |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
[9-methyldecanoyloxy(dioctyl)stannyl] 9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.2C8H17.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-5-7-8-6-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
YVQPSMTXCQNVCN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















